3-Iodo-4-methylpyridin-2-amine
Description
3-Iodo-4-methylpyridin-2-amine (CAS: 1227509-37-6) is a substituted pyridine derivative featuring an iodine atom at position 3, a methyl group at position 4, and an amino group at position 2. Its molecular formula is C₆H₇IN₂, with a molecular weight of 234.04 g/mol (calculated). This compound is prominently used as a pharmaceutical intermediate due to its structural versatility, enabling modifications for drug discovery .
Properties
IUPAC Name |
3-iodo-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWASPRQQZYVWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729400 | |
| Record name | 3-Iodo-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227509-37-6 | |
| Record name | 3-Iodo-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
3-Iodo-4-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Iodo-4-methylpyridin-2-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Structural and Electronic Effects
- Iodine vs.
- Methyl vs. Methoxy : The methyl group in this compound contributes to lipophilicity, favoring membrane permeability in drug candidates. In contrast, methoxy groups (e.g., 3-Iodo-2-methoxypyridin-4-amine) introduce steric hindrance and hydrogen-bonding capacity .
- Amino Group Position: Shifting the amino group from position 2 (target compound) to 4 (4-Amino-3-iodopyridine) alters electronic distribution, affecting reactivity in cross-coupling reactions .
Biological Activity
3-Iodo-4-methylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a potassium channel blocker. This article delves into the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C6H7IN2
- Molecular Weight : 202.04 g/mol
- CAS Number : 1227509-37-6
Biological Activity Overview
The primary biological activity of this compound is its role as a potassium channel blocker . By inhibiting potassium channels, it enhances neuronal signaling by reducing potassium ion efflux, which leads to improved impulse conduction in neurons. This mechanism suggests potential therapeutic applications in neurological disorders where modulation of neuronal excitability is beneficial.
The compound exerts its effects through interactions with various molecular targets:
- Neurotransmitter Systems : It may modulate the activity of neurotransmitters like serotonin and dopamine by binding to their receptors.
- Enzyme Inhibition : It could inhibit specific enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels.
Potassium Channel Blockade
Research has shown that this compound effectively blocks certain potassium channels, enhancing neuronal excitability. In vitro studies demonstrated that the compound could significantly alter action potentials in neuronal cultures, indicating its potential utility in treating conditions like epilepsy and other neurodegenerative diseases .
In Vivo Studies
A study conducted on mice showed that administration of this compound resulted in increased neuronal firing rates in response to stimuli. This effect was attributed to the compound's ability to inhibit potassium ion efflux, thereby prolonging depolarization phases during action potentials .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 5-Bromo-4-methylpyridin-2-amino | C6H6BrN | Amino group at position 2 | Antimicrobial properties |
| 3-Bromo-5-Iodopyridin-4-Amine | C6H6BrIN | Iodine at position 3, bromine at position 5 | Potassium channel inhibition |
| 5-Iodo-N-(4-Methylpyridinyl)amide | C7H8IN | Amide functional group present | Enzyme inhibition |
This comparison illustrates how variations in substitution patterns influence the biological activity and reactivity of these compounds .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has good permeability across biological membranes, making it a candidate for further exploration in drug development. However, its toxicity profile remains under investigation, with preliminary findings suggesting low acute toxicity but potential irritant effects upon exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
